molecular formula C19H20N4O2 B2565482 4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide CAS No. 1428375-77-2

4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide

Cat. No.: B2565482
CAS No.: 1428375-77-2
M. Wt: 336.395
InChI Key: CBGFEBLNVIJUDW-UHFFFAOYSA-N
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Description

4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
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Scientific Research Applications

  • Non-linear Optical (NLO) Properties and Molecular Docking Analyses : Research on similar compounds, like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, has delved into their synthesis and characterization. These compounds exhibit promising NLO properties and are studied for their potential in molecular docking analyses. In particular, their interactions with tubulin's colchicine binding site suggest potential anticancer activity due to the inhibition of tubulin polymerization (Jayarajan et al., 2019).

  • PET Imaging and Neurological Applications : Another derivative, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, demonstrates high affinity for the 5-HT1A receptor, making it a potential candidate for PET imaging in neuropsychiatric disorders. Its structural characteristics allow for detailed exploration of serotonin receptors in the brain (García et al., 2014).

  • Antiproliferative Agents : Compounds like 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which share structural similarities, have been identified as a new chemical class of antiproliferative agents. They act as tubulin inhibitors, providing valuable insights for cancer research and potential therapeutic applications (Krasavin et al., 2014).

  • CGRP Receptor Inhibition : Research into CGRP receptor inhibitors has led to the development of compounds like (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide. These inhibitors are studied for their potential in treating conditions like migraines and other disorders related to the CGRP receptor (Cann et al., 2012).

  • NOS Inhibition and Binding Modes : The structural modifications in pyridine derivatives have been explored for their role in nitric oxide synthase (NOS) inhibition. These studies provide insights into how different nitrogen substitutions affect binding modes and the selectivity of NOS inhibition, important for understanding various physiological and pathological processes (Connolly et al., 2004).

Properties

IUPAC Name

4-(5-cyanopyridin-2-yl)oxy-N-(2-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-4-2-3-5-17(14)22-19(24)23-10-8-16(9-11-23)25-18-7-6-15(12-20)13-21-18/h2-7,13,16H,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGFEBLNVIJUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.